1-ethyl-3-(N-nitroamidino)thiourea
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Overview
Description
1-ethyl-3-(N-nitroamidino)thiourea is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
Thioureas and their derivatives, including 1-ethyl-3-(N-nitroamidino)thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in carbohydrate metabolism, neurotransmission, and glucose homeostasis, respectively .
Mode of Action
Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a complex between the thiourea derivative and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .
Biochemical Pathways
The inhibition of enzymes like α-amylase, α-glucosidase, AChE, BuChE, and G6Pase by thiourea derivatives can affect several biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, leading to decreased breakdown and absorption of carbohydrates . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, while the inhibition of G6Pase can impact glucose homeostasis .
Result of Action
The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the disruption of carbohydrate metabolism can affect energy production, while the alteration of neurotransmission can influence nerve signal transmission . The impact on glucose homeostasis can also affect blood glucose levels .
Preparation Methods
The synthesis of 1-ethyl-3-(N-nitroamidino)thiourea typically involves the reaction of ethyl isothiocyanate with N-nitroamidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-ethyl-3-(N-nitroamidino)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the ethyl or nitro groups are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
1-ethyl-3-(N-nitroamidino)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of dyes, elastomers, and other materials, leveraging its unique chemical properties.
Comparison with Similar Compounds
1-ethyl-3-(N-nitroamidino)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2-aminoethyl)thiourea
- N,N’-(iminodiethane-2,1-diyl)bis(thiourea)
- 1-[1-methyl-2-(phenylamino)ethyl]thiourea
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGHHLVCSUYOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N=C(N)N[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)/N=C(\N)/N[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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